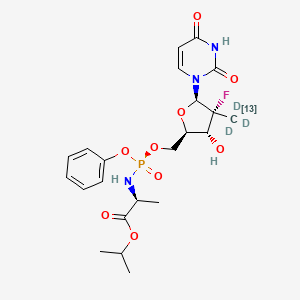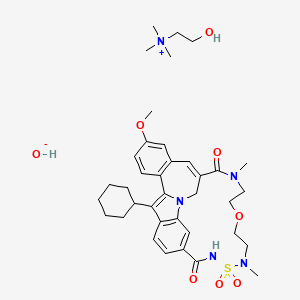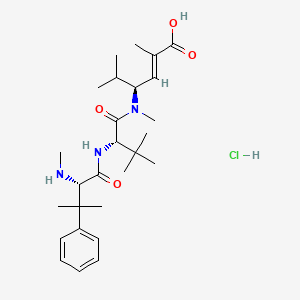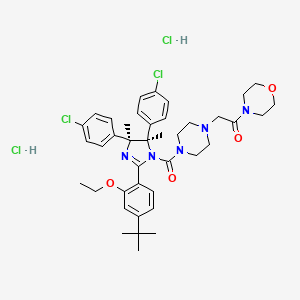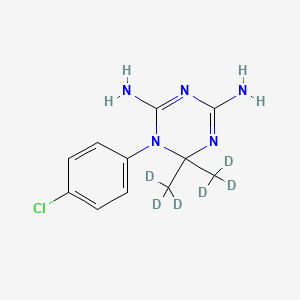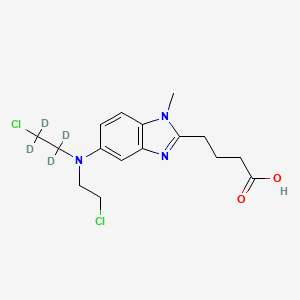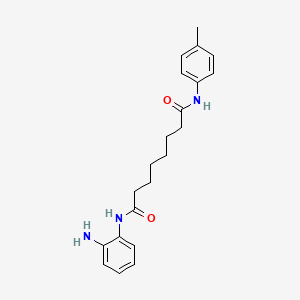
Chitinase-IN-2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitinase-IN-2 Hcl is a insect chitinase and N- acetyl hexosaminidase inhibitor and pesticide; 50 uM/20uM compound concentration/'s inhibitory percentage are 98%/92% for chitinase/N- acetyl-hexosaminidase respectively.
Aplicaciones Científicas De Investigación
Chitinases in Plant and Microbial Systems
- Plant Chitinases : Chitinases are vital in plant defense against fungal pathogens. They hydrolyze chitin, a component of fungal cell walls. This action enhances disease resistance in plants, contributing to their survival and health. Studies on barley seed chitinases offer insights into their structure and mechanisms (Hart et al., 1995).
- Microbial Chitinases : In bacteria, chitinases play a key role in decomposing chitin, making them important for the utilization of chitin as a renewable resource. These enzymes have diverse industrial uses due to their antibacterial, antifungal, and other beneficial activities (Bhattacharya et al., 2007).
Biochemical Properties and Applications
- Enzymatic Characteristics : Chitinases from various sources, like Bacillus sp., exhibit unique properties like temperature and pH optima, and sensitivity to metal ions. These characteristics are crucial for their applications in different environments (Lee et al., 2007).
- Biotechnological Potential : The ability of chitinases to hydrolyze chitin into useful products like N-acetylglucosamine has implications in agriculture, environmental management, and medicine. Their potential in biopesticide development is particularly notable (Kramer & Muthukrishnan, 1997).
Novel Chitinases and Their Functions
- New Chitinase Variants : Discovery of unique chitinases in different organisms, such as the hyperthermostable chitinase from Thermococcus chitonophagus, opens new avenues for their application in extreme conditions (Andronopoulou & Vorgias, 2003).
- Role in Human Health : Chitinases like AMCase are found in the human gastrointestinal tract and lungs, suggesting their potential role in digestion and defense against chitin-containing pathogens (Boot et al., 2001).
Structural Insights and Mechanisms
- Crystal Structures and Mechanisms : Studies on the crystal structures of chitinases from various sources, such as Hordeum vulgare L. seeds, provide insights into their catalytic mechanisms and substrate interactions. This knowledge is crucial for designing inhibitors like Chitinase-IN-2 (Hart et al., 1995).
Propiedades
Fórmula molecular |
C20H22ClN5O2S |
|---|---|
Peso molecular |
431.94 |
Nombre IUPAC |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H21N5O2S.ClH/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27;/h4-8,21H,9-11H2,1-3H3;1H |
SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



